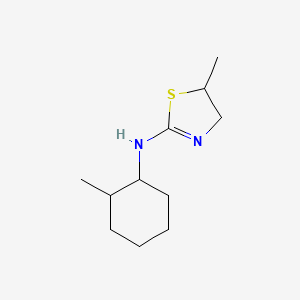![molecular formula C17H19NO6S2 B2373166 Dimethyl 5-[(3,4-dimethylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate CAS No. 612043-90-0](/img/structure/B2373166.png)
Dimethyl 5-[(3,4-dimethylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 5-[(3,4-dimethylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate is a useful research compound. Its molecular formula is C17H19NO6S2 and its molecular weight is 397.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Dimethyl 2,2'-bithiophene derivatives have been synthesized and analyzed to understand their solid-state structures, showing variations in dihedral angles and sulfur atom conformations. This research is foundational in developing materials with specific electronic and optical properties (Pomerantz et al., 2002).
Dyeing Applications
Research into heterocyclic disperse dyes incorporating thiophene moieties for polyester fibers reveals that these dyes offer vibrant colors with excellent fastness properties. This application is significant in the textile industry, indicating the chemical's utility in developing new dyes (Iyun et al., 2015).
Oxidative Desulfurization
The compound's derivatives have been studied in oxidative desulfurization processes, showcasing the effectiveness of certain catalysts in removing sulfur from diesel fuels. This research contributes to environmental chemistry by aiming to produce cleaner fuels (Caero et al., 2005).
Molecular Docking and Antioxidant Activity
Novel dihydropyridine analogs, possibly related to the compound , have been synthesized and evaluated for their antioxidant activity and potential in medicinal chemistry. These studies involve molecular docking to predict interactions with biological molecules, demonstrating the compound's potential in drug development (Sudhana et al., 2019).
Sulfamoylation Methods
Efficient methods for the sulfamoylation of hydroxyl groups have been explored, which are crucial in synthesizing various pharmaceuticals and chemicals. This research highlights the compound's role in facilitating these chemical transformations (Okada et al., 2000).
Propiedades
IUPAC Name |
dimethyl 5-[(3,4-dimethylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO6S2/c1-9-6-7-12(8-10(9)2)18-26(21,22)17-13(15(19)23-4)11(3)14(25-17)16(20)24-5/h6-8,18H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDNEIJBGKEOTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C(=C(S2)C(=O)OC)C)C(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
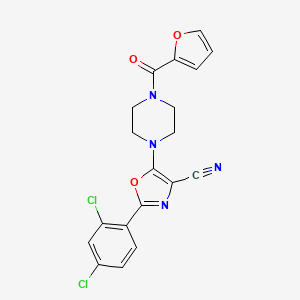
![2-Chloro-1-{4-[(dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}ethan-1-one](/img/structure/B2373085.png)
![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide](/img/structure/B2373087.png)
![1-[4-[4-(4-Propan-2-ylpyrimidin-2-yl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2373089.png)
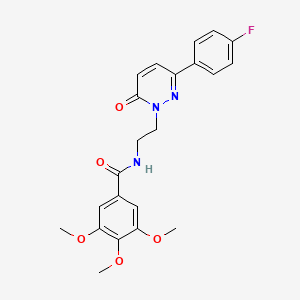
![2,2,2-trifluoroethyl N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]carbamate](/img/structure/B2373096.png)
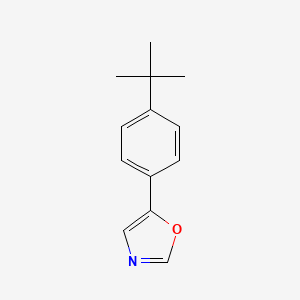
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-((4-fluorophenyl)thio)acetamide hydrochloride](/img/structure/B2373099.png)
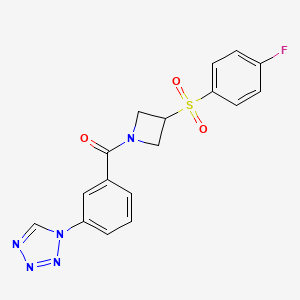
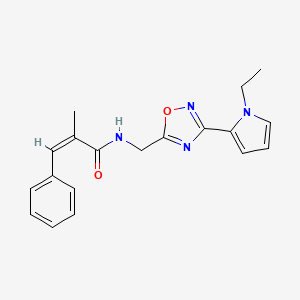
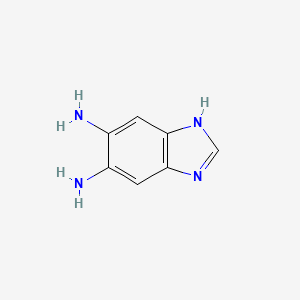
![6-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(2-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2373103.png)

